WR-1065 Exhibits Superior Radioprotection Dose Reduction Factor (DRF) Compared to Prodrug WR-2721 and Cysteamine
In a direct comparative study using cultured human cells, the radioprotective efficacy was quantified by the Dose Reduction Factor (DRF). WR-1065 demonstrated a significantly higher DRF compared to its prodrug WR-2721 and the classical radioprotector cysteamine under the same experimental conditions [1].
| Evidence Dimension | Radioprotective Efficacy (Dose Reduction Factor, DRF) |
|---|---|
| Target Compound Data | DRF = 2.9 (after 30-min treatment with 4 mM); up to 3.4 with 10 mM and extended treatment |
| Comparator Or Baseline | WR-2721: DRF = 1.3; Cysteamine: DRF = 2.3 |
| Quantified Difference | WR-1065 provides a 123% improvement in DRF over WR-2721 (2.9 vs 1.3) and a 26% improvement over cysteamine (2.9 vs 2.3) under identical 30-min, 4mM conditions. |
| Conditions | Cultured human cells; viability (reproductive death) assay; 30-minute pre-treatment with 4 mM of each agent prior to irradiation. |
Why This Matters
This higher DRF indicates that WR-1065 is intrinsically more effective at mitigating radiation-induced cell death, making it the preferred choice for in vitro radioprotection studies where prodrug conversion is not a variable of interest.
- [1] Purdie, J. W., Inhaber, E. R., Schneider, H., & Labelle, J. L. (1983). A Comparative Study of the Radioprotective Effects of Cysteamine, WR-2721, and WR-1065 in Cultured Human Cells. Radiation Research, 77(2), 303-320. View Source
